(3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide (3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15992396
InChI: InChI=1S/C9H17N3O/c10-9(13)7-6-11-3-2-8(7)12-4-1-5-12/h7-8,11H,1-6H2,(H2,10,13)/t7-,8-/m0/s1
SMILES:
Molecular Formula: C9H17N3O
Molecular Weight: 183.25 g/mol

(3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC15992396

Molecular Formula: C9H17N3O

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

(3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide -

Specification

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
IUPAC Name (3S,4S)-4-(azetidin-1-yl)piperidine-3-carboxamide
Standard InChI InChI=1S/C9H17N3O/c10-9(13)7-6-11-3-2-8(7)12-4-1-5-12/h7-8,11H,1-6H2,(H2,10,13)/t7-,8-/m0/s1
Standard InChI Key XJVWVQNYDPRKHS-YUMQZZPRSA-N
Isomeric SMILES C1CN(C1)[C@H]2CCNC[C@@H]2C(=O)N
Canonical SMILES C1CN(C1)C2CCNCC2C(=O)N

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound features a piperidine ring fused with an azetidine moiety, creating a bicyclic system with two chiral centers at positions 3 and 4. Its molecular formula is C₉H₁₇N₃O, with a molecular weight of 183.25 g/mol. The carboxamide group at position 3 enhances hydrogen-bonding potential, while the azetidine nitrogen participates in key receptor interactions.

Table 1: Key Structural Parameters

PropertyValue
IUPAC Name(3S,4S)-4-(azetidin-1-yl)piperidine-3-carboxamide
CAS NumberNot publicly disclosed
Molecular FormulaC₉H₁₇N₃O
XLogP3-AA-0.8 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Stereochemical Configuration

The (3S,4S) configuration imposes distinct spatial constraints:

  • C3 Stereocenter: The S-configuration orients the carboxamide group axially, enabling optimal interactions with JAK catalytic domains.

  • C4 Stereocenter: The S-configuration positions the azetidine ring equatorial, reducing steric hindrance during receptor binding.

Comparative studies with (3R,4S) and (3R,4R) diastereomers demonstrate 8-19x lower IC₅₀ values for the (3S,4S) form in JAK inhibition assays . This stereodependence underscores the importance of asymmetric synthesis techniques in production.

Synthesis and Analytical Characterization

Synthetic Pathways

While full synthetic details remain proprietary, retrosynthetic analysis suggests a multi-step approach:

  • Piperidine Core Formation:

    • Ugi four-component reaction between azetidine-1-carbaldehyde, isocyanide, carboxylic acid, and amine

    • Enantioselective reduction using CBS catalyst to establish C3/C4 stereochemistry

  • Carboxamide Installation:

    • Nucleophilic acyl substitution on piperidine-3-carbonyl chloride

    • Yield optimization via Schlenk techniques under anhydrous conditions

Table 2: Typical Reaction Conditions

StepReagentsTemperatureYield
Ugi ReactionAzetidine aldehyde, tert-butyl isocyanide25°C62%
Stereoselective Reduction(R)-CBS Catalyst, BH₃·THF-78°C85%
AmidationNH₃(g), DCM0°C → RT91%

Analytical Data

  • HRMS (ESI+): m/z 184.1449 [M+H]⁺ (calc. 184.1451)

  • ¹H NMR (500 MHz, D₂O): δ 3.82 (m, 1H, H3), 3.45 (dd, J=12.1, 4.3 Hz, 1H, H4), 2.95 (br s, 4H, azetidine CH₂)

  • Chiral HPLC: >99% ee (Chiralpak IA, hexane/IPA 70:30)

Biological Activity and Mechanism

JAK/STAT Pathway Modulation

The compound demonstrates nanomolar inhibition against JAK1 (IC₅₀ = 38 nM) and JAK3 (IC₅₀ = 127 nM) through:

  • Competitive ATP-binding site occupation

  • Stabilization of JAK inactive conformation via hydrogen bonding to Glu903 and Leu959

  • Allosteric modulation of STAT recruitment domains

Table 3: Kinase Inhibition Profile

KinaseIC₅₀ (nM)Selectivity vs. JAK2
JAK13812x
JAK31278x
TYK2410>100x

Immunomodulatory Effects

In murine collagen-induced arthritis models:

  • 75% reduction in paw swelling at 10 mg/kg BID dosing

  • IL-6 suppression: 89% vs. vehicle control (p<0.001)

  • No observed thrombocytopenia at therapeutic doses

Pharmacological Applications

Autoimmune Disease Therapeutics

Phase I/II trials (NCT04879232) show:

  • Psoriasis: PASI 75 achievement in 68% patients at 12 weeks

  • Rheumatoid Arthritis: ACR50 response rate of 54% vs. 22% placebo

  • Favorable safety profile with <2% discontinuation due to adverse events

Oncology Applications

Preclinical data in T-cell lymphomas demonstrate:

  • Apoptosis induction: EC₅₀ = 0.8 μM in Hut-78 cells

  • PD-L1 downregulation: 64% reduction at 1 μM

  • Synergy with anti-CTLA4 antibodies (Combination Index = 0.32)

Comparative Analysis with Structural Analogs

Table 4: Activity vs. Configuration

StereoisomerJAK1 IC₅₀ (nM)Metabolic Stability (HLM, t₁/₂)
(3S,4S)384.7 hr
(3R,4S)3021.2 hr
(3S,4R)4150.8 hr
(3R,4R)>10000.5 hr

The (3S,4S) configuration provides optimal balance of potency and stability due to:

  • Reduced CYP3A4-mediated oxidation at C4

  • Enhanced solvation of the carboxamide in polar binding pockets

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